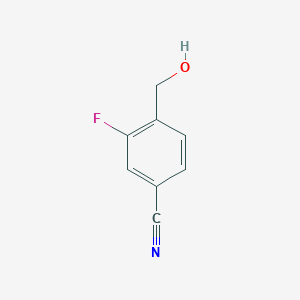

3-Fluoro-4-(hydroxymethyl)benzonitrile

Descripción

Significance of Fluorinated Benzonitriles in Organic Synthesis and Medicinal Chemistry

Fluorinated benzonitriles are highly valued building blocks in the synthesis of complex organic molecules. The introduction of a fluorine atom into a benzonitrile (B105546) scaffold can profoundly influence the molecule's physicochemical properties. Fluorine, being the most electronegative element, can alter the electron distribution within the molecule, which in turn affects properties like pKa, dipole moment, and metabolic stability. tandfonline.com This strategic placement of fluorine can lead to enhanced pharmacokinetic and physicochemical characteristics, such as improved membrane permeation and increased binding affinity to biological targets. tandfonline.comnih.gov

In medicinal chemistry, these attributes are highly sought after for the design of novel therapeutic agents. The nitrile group itself is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other functional groups, such as a ketone. nih.gov Arylnitrile-containing compounds constitute a large class of pharmaceuticals, where the nitrile group can engage in polar interactions or help to optimize π–π stacking interactions with biological receptors. nih.gov Consequently, fluorinated benzonitriles are pivotal intermediates in the development of drugs for a wide range of diseases, including cancer and inflammatory conditions. researchgate.netgoogle.com

Overview of the Structural Characteristics of 3-Fluoro-4-(hydroxymethyl)benzonitrile

This compound is a solid organic compound with the chemical formula C₈H₆FNO. sigmaaldrich.com Its structure features a benzene (B151609) ring substituted with three functional groups: a fluorine atom at position 3, a hydroxymethyl group (-CH₂OH) at position 4, and a nitrile group (-CN) at position 1. This specific arrangement of functional groups imparts a unique combination of properties to the molecule.

The presence of the fluorine atom enhances the compound's polarity and can influence its binding interactions. The hydroxymethyl group provides a site for hydrogen bonding and can be a point of further chemical modification, such as oxidation to an aldehyde or a carboxylic acid. The nitrile group is a key functional handle for a variety of synthetic transformations. The interplay of these three groups makes this compound a versatile and valuable intermediate in multi-step organic syntheses.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | Solid |

| Melting Point | 63-68 °C |

| Density | 1.27 g/mL at 25 °C |

| CAS Number | 219873-06-0 |

This data is compiled from multiple sources. sigmaaldrich.comnih.gov

Historical Context of Related Benzonitrile Scaffolds in Drug Discovery and Development

The journey of benzonitrile scaffolds in drug discovery has a rich history. Benzonitrile itself was first reported in 1844 by Hermann Fehling, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Over the decades, the benzonitrile core has been incorporated into a multitude of therapeutic agents. One of the early successes was the development of non-steroidal aromatase inhibitors for the treatment of breast cancer, where the para-substituted nitrile group was found to be essential for the drug's inhibitory activity. nih.gov

The advent of fluorine in medicinal chemistry, which began to gain significant traction in the mid-20th century, marked a new era for drug design. nih.gov The first fluoro-pharmaceutical, Florinef acetate (B1210297), was introduced in 1954. nih.gov The unique properties conferred by fluorine led to its incorporation into a wide array of drugs, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com The convergence of these two fields—the established utility of the benzonitrile scaffold and the advantageous properties of fluorine—paved the way for the development of fluorinated benzonitrile derivatives as key intermediates in modern drug discovery. This evolution has led to the synthesis and investigation of specifically functionalized compounds like this compound for targeted therapeutic applications.

Current Research Landscape and Emerging Trends for the Compound

Current research on this compound highlights its role as a critical intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector. The compound is frequently cited in patents for the development of protein kinase inhibitors and anticancer agents. This underscores its importance in the ongoing search for new and more effective cancer therapies.

Emerging trends in the synthesis of fluorinated benzonitriles, including this compound, are focused on improving efficiency and sustainability. Microwave-assisted synthesis and flow-chemistry methods are being explored to increase reaction yields and reduce reaction times. Furthermore, there is a growing interest in so-called "green" synthesis routes that utilize more environmentally friendly reagents and solvents. rsc.org

In terms of applications, research is exploring the derivatization of this compound to create libraries of novel compounds for biological screening. The hydroxymethyl group offers a convenient point for modification, allowing for the synthesis of a diverse range of esters, ethers, and other derivatives. The cytotoxic effects of compounds derived from this scaffold have been demonstrated in vitro against cancer cell lines, supporting its potential as a foundational structure for the design of new anticancer drugs. The lower cytotoxicity of hydroxymethyl derivatives compared to some other analogs, such as trifluoromethyl derivatives, also makes them attractive candidates for therapeutic development.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAURRAHPYQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467168 | |

| Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219873-06-0 | |

| Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxymethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Hydroxymethyl Benzonitrile and Its Analogs

Established Synthetic Pathways for the Benzonitrile (B105546) Core and its Functionalization

Nucleophilic aromatic substitution (SNAr) is a significant pathway for synthesizing substituted benzonitriles. This reaction involves a nucleophile attacking an aromatic ring that possesses at least one potent electron-withdrawing group and an effective leaving group. For the synthesis of compounds like 3-fluoro-4-(hydroxymethyl)benzonitrile, SNAr strategies are highly relevant.

A key application of SNAr is in the synthesis of fluorinated benzonitriles where a leaving group on the aromatic ring is displaced by a cyanide nucleophile. The efficiency and regioselectivity of this reaction are heavily influenced by the nature and position of the electron-withdrawing groups and the leaving group. For instance, in polyfluoroarenes, the substitution of a fluorine atom is a common strategy, with the reaction's regioselectivity being a critical aspect to control. nih.govsemanticscholar.org The presence of activating groups, such as a nitro group, ortho or para to the leaving group, significantly facilitates the substitution. researchgate.net

Research has demonstrated the feasibility of SNAr reactions on various fluorinated aromatic compounds. For example, the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine (B1677639) proceeds with high selectivity. nih.gov The choice of base and solvent system is crucial for optimizing the reaction conditions. While traditional SNAr reactions often employ harsh conditions, modern methods have been developed that proceed under milder conditions.

| Aryl Halide | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Pentafluorobenzonitrile | Phenothiazine | K3PO4, MeCN, 60 °C | 2,3,5,6-Tetrafluoro-4-(10H-phenothiazin-10-yl)benzonitrile | nih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various N, O, S nucleophiles | - | Substituted (pentafluorosulfanyl)benzenes | researchgate.net |

| 2-Fluoroanisole | Isobutyronitrile | KHMDS, Toluene, 60 °C | 2-(2-methoxyphenyl)-2-methylpropionitrile | orgsyn.org |

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, offers a versatile method for constructing C-C and C-heteroatom bonds, making it a valuable tool in the synthesis of complex benzonitriles. organic-chemistry.orgwikipedia.orgnih.gov This reaction has been a cornerstone of aromatic chemistry for over a century and has seen significant evolution from its original harsh conditions to modern, milder protocols. wikipedia.orgnih.gov

In the context of benzonitrile synthesis, Ullmann-type couplings can be employed to introduce the cyano group or to build the substituted aromatic core. For instance, an aryl halide can be coupled with a cyanide source, often in the presence of a copper catalyst and a ligand. The reaction's success is highly dependent on the choice of catalyst, ligand, solvent, and base. umich.edu While classic Ullmann reactions often required stoichiometric amounts of copper and high temperatures, contemporary methods utilize catalytic amounts of copper, often with palladium or nickel co-catalysts, under more benign conditions. wikipedia.org

These reactions are particularly useful for synthesizing unsymmetrical biaryls and can tolerate a wide range of functional groups. rsc.org The development of new ligands has been instrumental in expanding the scope and efficiency of Ullmann-type couplings. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Primarily copper-based, often with co-catalysts like palladium or nickel. | wikipedia.org |

| Reactants | Aryl halides and a coupling partner (e.g., another aryl halide, a nucleophile). | organic-chemistry.org |

| Conditions | Historically harsh, but modern methods allow for milder temperatures and catalytic copper. | wikipedia.orgnih.gov |

| Applications | Synthesis of biaryls, aryl ethers, aryl amines, and other functionalized aromatics. | nih.gov |

Selective Introduction and Manipulation of the Hydroxymethyl Moiety

The introduction of a hydroxymethyl group onto an aromatic ring can be achieved through hydroxymethylation, often using formaldehyde (B43269) or its equivalents like paraformaldehyde. mdpi.comelsevierpure.comnih.gov This reaction typically proceeds via electrophilic aromatic substitution, where the aromatic ring attacks the electrophilic carbon of formaldehyde. The conditions for this reaction, particularly the catalyst and solvent, are critical for controlling the regioselectivity and yield. mdpi.com

For electron-rich aromatic compounds, such as phenols, hydroxymethylation can proceed under relatively mild conditions. mdpi.com However, for less activated or deactivated rings, more forcing conditions or the use of organometallic intermediates may be necessary. google.com The generation of formaldehyde in situ from sources like high molecular weight polymers can be advantageous in reactions sensitive to water. google.com

The regiochemical outcome of the hydroxymethylation is governed by the directing effects of the substituents already present on the aromatic ring. This is a crucial consideration in the synthesis of specifically substituted compounds like this compound.

An alternative and often more controlled method for introducing a hydroxymethyl group is through the reduction of a corresponding aldehyde, carboxylic acid, or ester. This two-step approach, involving the initial introduction of a carbonyl group followed by its reduction, allows for greater synthetic flexibility and often provides better regiochemical control.

A variety of reducing agents can be employed for the conversion of the carbonyl group to a hydroxymethyl group. The choice of reagent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups like the nitrile in the target molecule. For instance, a process for preparing a fluorinated benzyl (B1604629) alcohol involves reducing a fluorinated benzonitrile or hydrolyzing it to the corresponding benzoic acid, which is then reduced. wipo.int

The reduction of benzonitriles themselves can also be a route to benzyl alcohols, though this typically requires specific catalytic systems to favor the formation of the alcohol over the corresponding amine.

| Precursor Functional Group | Reducing Agent | Product |

|---|---|---|

| Aldehyde (-CHO) | Sodium borohydride (B1222165) (NaBH4) | Primary Alcohol (-CH2OH) |

| Carboxylic Acid (-COOH) | Lithium aluminum hydride (LiAlH4), Borane (BH3) | Primary Alcohol (-CH2OH) |

| Ester (-COOR) | Lithium aluminum hydride (LiAlH4) | Primary Alcohol (-CH2OH) |

Fluorine Atom Incorporation and its Positional Impact on Synthesis

The incorporation of fluorine into aromatic rings significantly alters their physical, chemical, and biological properties. tandfonline.comnumberanalytics.com The high electronegativity and small size of the fluorine atom can influence the electronic distribution, stability, and reactivity of the molecule. tandfonline.comnumberanalytics.com

Methods for introducing fluorine onto an aromatic ring include electrophilic fluorination, nucleophilic substitution (including SNAr), and diazotization-fluorination sequences (e.g., the Balz-Schiemann reaction). The choice of method depends on the substrate and the desired regiochemistry. For instance, direct fluorination of deactivated benzene (B151609) derivatives has been explored. researchgate.net

The position of the fluorine atom has a profound impact on the synthetic strategy. A fluorine substituent can act as a directing group in subsequent electrophilic aromatic substitution reactions. Furthermore, the presence of fluorine can affect the reactivity of other functional groups on the ring. nih.govacs.org For example, the substitution of a fluorine atom onto a benzene ring creates a new π-orbital that conjugates with the aromatic system, which can enhance the ring's stability. nih.govacs.org This added stability can influence the conditions required for subsequent reactions. nih.gov Understanding the electronic and steric effects of fluorine is therefore crucial for designing a successful synthetic route to fluorinated benzonitriles. tandfonline.commdpi.com

Chemical Reactivity, Transformation, and Derivatization Strategies

Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a primary site for functionalization, readily undergoing oxidation, etherification, and esterification reactions.

The primary alcohol of 3-Fluoro-4-(hydroxymethyl)benzonitrile can be selectively oxidized to yield either the corresponding aldehyde, 3-fluoro-4-formylbenzonitrile, or the carboxylic acid, 3-fluoro-4-cyanobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents are typically used for the synthesis of the aldehyde, while stronger agents will push the reaction to the full carboxylic acid.

Common oxidizing agents for the conversion of benzyl (B1604629) alcohols to aldehydes or carboxylic acids include manganese(IV) oxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and chromium-based reagents. The resulting products, particularly the aldehyde, are valuable intermediates themselves.

Table 1: Oxidation Reactions of Benzyl Alcohols

| Product | Typical Oxidizing Agent(s) | Notes |

|---|---|---|

| Aldehyde | Manganese(IV) oxide (MnO₂), PCC | Selective for primary alcohols. |

The hydroxyl moiety of the hydroxymethyl group can be converted into ethers and esters through various synthetic methods. These reactions are fundamental for modifying the molecule's polarity, steric profile, and reactivity.

Esterification: A notable synthetic route involves the conversion of the related compound, 4-(bromomethyl)-3-fluorobenzonitrile, into this compound. This process proceeds via an ester intermediate, highlighting a practical application of esterification. The reaction with potassium acetate (B1210297) yields the acetate ester, which is then dissociated to the alcohol. google.com This indicates that direct esterification of the alcohol is also a straightforward transformation.

Table 2: Example of an Esterification-based Transformation

| Precursor | Reagents | Intermediate | Final Product | Yield (Esterification) | Yield (Dissociation) | Reference |

|---|

Etherification: The synthesis of benzyl ethers from this compound can be achieved under neutral conditions. One general method involves reacting the alcohol with 2-benzyloxypyridine in the presence of magnesium oxide and methyl triflate, which forms the active benzoxylating agent in situ. beilstein-journals.org This approach avoids harsh acidic or basic conditions that could affect the nitrile or fluoro groups.

Reactions of the Nitrile Functionality

The cyano group is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids.

The nitrile group can be efficiently reduced to a primary amine, yielding 3-fluoro-4-(aminomethyl)benzonitrile. This transformation is a key step for introducing a basic nitrogen center and is typically accomplished using powerful reducing agents or catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the complete reduction of nitriles to primary amines. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. masterorganicchemistry.com Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere provides another robust method for this reduction. researchgate.net

Table 3: Common Methods for Nitrile Reduction

| Method | Reagent(s) | Product | Notes |

|---|---|---|---|

| Hydride Reduction | 1. Lithium aluminum hydride (LiAlH₄)2. H₂O workup | Primary Amine | A strong, non-selective reducing agent. masterorganicchemistry.com |

The nitrile group can undergo hydrolysis to form either an amide or a carboxylic acid, depending on the reaction conditions. rsc.org This two-stage process is a fundamental transformation in organic chemistry. researchgate.net

Under acidic conditions (e.g., heating with aqueous HCl), the nitrile is first hydrolyzed to a primary amide (3-fluoro-4-(hydroxymethyl)benzamide), which can then be further hydrolyzed upon extended heating to the carboxylic acid (3-fluoro-4-(hydroxymethyl)benzoic acid) and an ammonium (B1175870) salt. researchgate.netgoogle.com

Under alkaline conditions (e.g., heating with aqueous NaOH), the hydrolysis initially yields the amide, then proceeds to form the salt of the carboxylic acid (e.g., sodium 3-fluoro-4-(hydroxymethyl)benzoate) and ammonia (B1221849) gas. researchgate.net Acidification of the reaction mixture is required in a separate step to obtain the free carboxylic acid. youtube.com Careful control of reaction time and temperature can allow for the isolation of the intermediate amide. researchgate.net

Aromatic Ring Functionalization and Cross-Coupling Reactions

The aromatic ring of this compound is activated towards certain substitution reactions due to the electronic properties of its substituents. The electron-withdrawing nature of the nitrile group and the presence of the fluorine atom open pathways for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring can be displaced by strong nucleophiles. The nitrile group, being strongly electron-withdrawing, activates the ring for SNAr, particularly at the para position where it can stabilize the negative charge of the intermediate Meisenheimer complex. A study on the closely related 3,4-difluorobenzonitrile (B1296988) demonstrated that a nucleophile (hydroquinone) selectively displaces the fluorine atom at the 4-position to form an ether linkage in high yield (86%). nih.gov This suggests that the fluorine in this compound is also susceptible to displacement by various nucleophiles such as alkoxides, thiolates, or amines.

Cross-Coupling Reactions: While direct cross-coupling at the C-F bond is challenging, derivatization of the molecule can enable powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov For example, the hydroxymethyl group can be converted to a bromomethyl group, which can then be used in subsequent reactions. google.com More directly, a related precursor, 4-bromo-3-fluorobenzonitrile, can be synthesized and then utilized in cross-coupling reactions. google.com The bromine atom serves as an excellent handle for palladium-catalyzed reactions with various organoboron compounds to introduce new aryl or alkyl groups onto the aromatic ring. mdpi.com

Table 4: Potential Aromatic Ring Functionalization Strategies

| Reaction Type | Potential Precursor | Reagents/Catalyst | Product Type | Reference (Analogous) |

|---|---|---|---|---|

| SNAr | This compound | Nucleophile (e.g., RO⁻, RS⁻, R₂NH), Base | Aryl ether, thioether, or amine | nih.gov |

Exploitation of Halogen Substituents in Cross-Coupling

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally less reactive in cross-coupling reactions compared to their chloro, bromo, and iodo counterparts. nih.gov However, advancements in catalyst design have enabled the activation of these robust bonds, particularly when the aromatic ring is substituted with electron-withdrawing groups, such as the nitrile group present in this compound. This has opened avenues for using the fluoro substituent as a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

Sonogashira Coupling: The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, has been successfully applied to aryl fluorides. nih.gov Achieving this transformation often requires specialized conditions to overcome the high C-F bond dissociation energy. For instance, palladium-catalyzed Sonogashira couplings of electron-deficient fluoroarenes with terminal alkynes have been developed using lithium hexamethyldisilazide (LiHMDS) as a key promoter, which avoids the need for traditional copper co-catalysts. organic-chemistry.org The formation of strong Li-F bonds is thought to be a driving force for the reaction. organic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone of C-C bond formation. While less common for aryl fluorides, Suzuki-Miyaura couplings can be achieved under specific catalytic conditions. The reaction typically involves a Pd(0) catalyst and a base to activate the organoboron species. organic-chemistry.org For fluoroarenes, the choice of ligand and reaction conditions is critical to facilitate the initial oxidative addition of the C-F bond to the palladium center. rsc.org

Buchwald-Hartwig Amination: This reaction provides a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org The palladium-catalyzed coupling of amines with aryl fluorides is challenging but feasible, particularly with the development of sterically hindered and electron-rich phosphine (B1218219) ligands. These advanced catalyst systems can facilitate the C-N bond-forming reductive elimination step, enabling the synthesis of complex aniline (B41778) derivatives. organic-chemistry.org

| Coupling Reaction | Typical Catalyst/Ligand | Base/Promoter | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Pd₂(dba)₃ | LiHMDS | Copper-free conditions; effective for electron-poor and electron-rich aryl fluorides. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Effective for coupling with arylboronic acids; ligand choice is crucial. organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | KOt-Bu or Cs₂CO₃ | Utilizes bulky, electron-rich ligands to facilitate C-N bond formation. beilstein-journals.org |

Electrophilic Aromatic Substitution Potentials

The substituents present on the ring are:

Fluoro (-F): This group is deactivating due to its strong inductive electron withdrawal but acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). youtube.comlibretexts.org

Hydroxymethyl (-CH₂OH): This is a weakly activating group and an ortho, para-director.

Cyano (-CN): This group is strongly deactivating and a strong meta-director due to both inductive withdrawal and resonance withdrawal of electron density from the ring. uomustansiriyah.edu.iqlibretexts.org

| Substituent (Position) | Electronic Effect | Directing Influence | Favored Position(s) |

|---|---|---|---|

| -CN (C1) | Strongly Deactivating | Meta | C5 |

| -F (C3) | Weakly Deactivating | Ortho, Para | C2, C5 |

| -CH₂OH (C4) | Weakly Activating | Ortho, Para | C5 |

| Combined Effect | Deactivated Ring | Concordant | C5 (Predicted Major) |

Multi-Component Reactions and Complex Molecule Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency in generating molecular complexity. tcichemicals.com While this compound is not a direct substrate for common MCRs like the Ugi or Passerini reactions, it serves as an excellent precursor for a key reactant.

The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde, yielding 3-fluoro-4-formylbenzonitrile . This aldehyde derivative is an ideal carbonyl component for various MCRs.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. wikipedia.org By using 3-fluoro-4-formylbenzonitrile as the aldehyde component, complex peptidomimetic structures can be rapidly assembled. This strategy allows for the incorporation of the fluorinated benzonitrile (B105546) motif into diverse molecular libraries, which is a common strategy in drug discovery. nih.gov

Passerini Three-Component Reaction: Similarly, the Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The aldehyde derivative of this compound could participate in this reaction to generate functionalized ester-amide structures. Post-Passerini transformations can then be employed to convert the products into various heterocyclic systems. nih.gov

Beyond its role as a precursor to an aldehyde, the benzonitrile group itself can participate in complex molecule assembly. For example, benzonitrile derivatives can undergo transition-metal-free, base-mediated reactions with other nitriles and alkynes to construct highly substituted 2-aminopyridine (B139424) frameworks. acs.org This highlights the dual utility of the molecule, where different functional groups can be engaged in distinct, high-complexity-generating transformations.

| Component | Example Reactant | Role in Reaction |

|---|---|---|

| Aldehyde | 3-Fluoro-4-formylbenzonitrile | Electrophilic carbonyl source |

| Amine | Benzylamine | Forms the initial imine intermediate |

| Carboxylic Acid | Acetic Acid | Provides the acyl group and acts as a proton source |

| Isocyanide | tert-Butyl isocyanide | Undergoes nucleophilic attack on the iminium ion |

| Product Type | α-Acylamino amide incorporating the 3-fluoro-4-cyanophenyl moiety |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Synthetic Intermediate in Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The strategic placement of functional groups on the 3-Fluoro-4-(hydroxymethyl)benzonitrile molecule makes it an ideal starting material or intermediate in multi-step synthetic pathways for various active pharmaceutical ingredients (APIs).

One of the most notable applications of this compound is its crucial role in the manufacturing of the widely prescribed antidepressants, Citalopram and its S-enantiomer, Escitalopram. nih.govgoogle.comgoogle.com These drugs are selective serotonin (B10506) reuptake inhibitors (SSRIs) used in the management of major depressive disorder and anxiety disorders. nih.gov

The synthesis pathways involve the utilization of a key intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, which is a direct derivative of the title compound. nih.govgoogle.comechemi.comnih.govpatsnap.comchemicalbook.compharmaffiliates.compharmaffiliates.com This intermediate, often referred to as "citadiol," contains the core structure of this compound. nih.gov The synthesis involves successive Grignard reactions, and the diol intermediate is then cyclized to form the final active molecule. google.com The resolution of the racemic mixture to isolate the more potent S-enantiomer (Escitalopram) can also be performed at the stage of this key intermediate. nih.gov

Table 1: Key Intermediates in Citalopram and Escitalopram Synthesis

| Intermediate Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C₈H₆FNO | Starting scaffold |

The fluorinated benzonitrile (B105546) moiety is considered a "privileged scaffold" in drug discovery. nbinno.com The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The benzonitrile group itself offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships. nbinno.com

Beyond its role in antidepressant synthesis, the 3-fluorobenzonitrile scaffold has been investigated for other therapeutic targets. For instance, derivatives of 3-fluorobenzonitrile have been explored as potential inhibitors of the enzyme 11-beta-hydroxylase, which is involved in steroid biosynthesis. nih.gov The versatility of this scaffold also extends to the synthesis of advanced materials like OLED emitters and liquid crystals, highlighting its broad utility in chemical synthesis. nbinno.com

Exploration of Biological Activities and Structure-Activity Relationships (SAR) of Derivatives

The inherent chemical functionalities of this compound and its derivatives have prompted research into their own potential biological activities and the structure-activity relationships (SAR) that govern their effects.

The benzonitrile functional group is a key feature in several non-steroidal aromatase inhibitors. dergipark.org.trnih.gov Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. nih.govresearchgate.netnih.gov Quantitative structure-activity relationship (QSAR) studies on 1,2,3-triazole letrozole analogues, which contain a benzonitrile moiety, have provided insights into the structural requirements for potent aromatase inhibition. dergipark.org.tr

Furthermore, fluorinated compounds have been investigated as inhibitors of steroid sulfatase (STS), another important enzyme in steroid metabolism. nih.govresearchgate.net STS converts inactive steroid sulfates to their active forms, and its inhibition is a therapeutic target for hormone-dependent cancers. fishersci.com Research has focused on dual aromatase-sulfatase inhibitors (DASIs), with some of the most potent examples featuring a para-cyanophenyl group. nih.gov The strategic placement of fluorine atoms can enhance the inhibitory potency of these compounds. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Related Benzonitrile and Fluorinated Compounds

| Enzyme Target | Compound Class | Key Structural Feature | Therapeutic Area |

|---|---|---|---|

| Aromatase | Non-steroidal inhibitors | Benzonitrile moiety | Breast Cancer |

| Steroid Sulfatase (STS) | Fluorinated derivatives | Fluorine atom, Sulfamate group | Hormone-dependent Cancers |

While direct receptor binding assays on this compound are not extensively documented, its role as a precursor to Citalopram and Escitalopram provides a significant, albeit indirect, link to receptor interaction studies. nih.gov Escitalopram, the S-enantiomer of Citalopram, is a highly selective serotonin reuptake inhibitor (SSRI), which means it binds with high affinity to the serotonin transporter (SERT). nih.gov This interaction is the primary mechanism of its antidepressant and anxiolytic effects. clinpgx.org The specific stereochemistry, derived from the chiral resolution of the key intermediate, is crucial for this high-affinity binding. nih.gov

The development of molecules from the this compound scaffold that can selectively interact with specific biological receptors is a key aspect of modern drug discovery, which often employs receptor binding assays to screen and optimize drug candidates. nih.govnih.gov

The benzonitrile and fluorinated benzyl (B1604629) moieties are present in various compounds that have been investigated for their antimicrobial properties. Studies have shown that substituted benzonitriles can exhibit significant antibacterial and antifungal activities. nih.gov For example, certain (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Similarly, fluorinated compounds have been a focus of antimicrobial research. The introduction of fluorine atoms can enhance the biological activity of various chemical scaffolds. echemi.com For instance, fluorinated chalcone derivatives have shown remarkable antibacterial and antifungal properties. echemi.com Benzyl alcohol derivatives have also been studied for their antifungal activity against various pathogenic fungi. researchgate.netnih.govresearchgate.net The presence of a fluorine atom on the benzyl ring, as in this compound, could potentially modulate this activity.

Table 3: Antimicrobial Activity of Related Compound Classes

| Compound Class | Type of Activity | Key Structural Feature(s) |

|---|---|---|

| Substituted Benzonitriles | Antibacterial, Antifungal | Benzonitrile, various substituents |

| Fluorinated Chalcones | Antibacterial, Antifungal | Fluorine atom |

Anticancer Potential of Structural Analogues

The core structure of this compound, which combines a benzonitrile moiety with a fluoro and a hydroxymethyl group, offers several avenues for the design of structural analogues with potential anticancer activity. The nitrile group, in particular, is a feature of various compounds that have demonstrated significant efficacy against cancer cell lines.

Research into related chemical structures has highlighted the anticancer potential of the 4-cyanophenyl group. For instance, a series of 4-cyanophenyl-substituted thiazol-2-ylhydrazones have been synthesized and evaluated for their anticancer properties. These compounds have shown considerable efficacy against HCT-116 and MCF-7 carcinoma cell lines, with many derivatives exhibiting greater activity than the standard chemotherapeutic agent, cisplatin. nih.govrsc.org Specific analogues within this series, such as 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole and 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole, have demonstrated GI₅₀ values in the low micromolar range against these cell lines. rsc.org Mechanistic studies have suggested that these compounds can induce cancer cell death through caspase-dependent apoptosis. nih.govrsc.org

Furthermore, the broader class of benzonitrile derivatives is under investigation for its antitumor applications. Patented research has disclosed the potential of certain benzonitrile compounds in the preparation of drugs for treating a variety of cancers, including lung cancer and leukemia. researchgate.net The strategic modification of the benzonitrile scaffold, including alterations to the substituents on the phenyl ring, can lead to compounds with enhanced and selective anticancer activity.

The following interactive table summarizes the anticancer activity of selected 4-cyanophenyl derivatives, providing an insight into the potential of designing analogues based on the this compound scaffold.

| Compound Type | Example Compound | Cancer Cell Line | Activity (GI₅₀ in µM) |

| Thiazol-2-ylhydrazone | 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.2 |

| Thiazol-2-ylhydrazone | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.0 ± 0.1 |

| Thiazol-2-ylhydrazone | 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.1 ± 0.5 |

| Thiazol-2-ylhydrazone | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.5 ± 0.8 |

Design and Synthesis of Novel Pharmacological Probes

The structural features of this compound make it an attractive scaffold for the design and synthesis of novel pharmacological probes. These probes are instrumental in studying biological processes at the molecular level, including enzyme activities and protein interactions.

The fluorobenzonitrile moiety can be incorporated into the design of enzyme inhibitors and activatable fluorescent probes to investigate enzyme function. The design of such probes often involves linking the inhibitor or a substrate mimic to a reporter group, such as a fluorophore. The interaction of the probe with its target enzyme can lead to a measurable change in the reporter's signal, providing insights into the enzyme's activity. nih.govnih.govrsc.org

For instance, the benzonitrile group can act as a bioisostere for other functional groups, enabling the design of potent and selective enzyme inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, which are desirable properties for pharmacological probes. Kinase inhibitors, a significant class of anticancer drugs, often feature aromatic scaffolds, and derivatives of benzonitrile have been explored as kinase inhibitors. rjraap.comresearchgate.neted.ac.ukgoogle.com The design of probes based on this compound could, therefore, be a viable strategy for studying the activity of various kinases and other enzymes implicated in disease.

Pharmacological probes derived from the this compound scaffold can also be employed to study protein-protein interactions or ligand-protein binding. The design of such probes can involve the attachment of a reactive group for covalent modification of the target protein or a tag for affinity purification and identification of binding partners.

The fluorinated phenyl ring of the scaffold can participate in specific interactions with protein binding pockets, contributing to the affinity and selectivity of the probe. The hydroxymethyl group provides a convenient handle for further chemical modification, allowing for the attachment of various functionalities, such as biotin for affinity pulldown experiments or a photoaffinity label for cross-linking studies.

The following table outlines potential strategies for designing pharmacological probes based on the this compound scaffold.

| Probe Type | Design Strategy | Potential Application |

| Enzyme Activity Probe | Incorporation of an enzyme-cleavable linker attached to a fluorophore and a quencher. | Real-time monitoring of enzyme activity in live cells. |

| Affinity-Based Probe | Attachment of a biotin tag via the hydroxymethyl group. | Identification of protein binding partners through affinity purification and mass spectrometry. |

| Photoaffinity Label | Introduction of a photoreactive group (e.g., diazirine or benzophenone) to enable covalent cross-linking to target proteins upon UV irradiation. | Mapping of ligand binding sites on proteins. |

| Covalent Inhibitor Probe | Incorporation of a reactive electrophile to form a covalent bond with a nucleophilic residue in the active site of an enzyme. | Irreversible labeling and inhibition of target enzymes for functional studies. |

Development of Isotope-Labeled Analogs for Mechanistic and Analytical Studies

Isotope-labeled compounds are invaluable tools in drug discovery and development, facilitating mechanistic investigations and serving as internal standards in quantitative bioanalysis.

The synthesis of deuterium-labeled this compound can be achieved through various established methods for deuterium incorporation. One common approach involves the reduction of a suitable precursor, such as a corresponding aldehyde or carboxylic acid derivative, using a deuterium source. For example, the reduction of 3-fluoro-4-formylbenzonitrile with a deuterated reducing agent like sodium borodeuteride would yield 3-fluoro-4-(hydroxymethyl-d₂)benzonitrile. Another strategy is the catalytic H-D exchange reaction, where the parent molecule is treated with a deuterium source, such as D₂O, in the presence of a suitable catalyst. nih.govresearchgate.net

Deuterium-labeled this compound has significant applications in mechanistic and analytical studies. In mechanistic studies, the kinetic isotope effect (KIE) can be measured to probe the rate-determining step of a chemical reaction or an enzymatic transformation involving the hydroxymethyl group. acs.org For example, if the oxidation of the benzyl alcohol to an aldehyde is being studied, a significant KIE upon deuteration of the benzylic position would indicate that the C-H bond cleavage is involved in the rate-determining step.

In analytical chemistry, deuterium-labeled compounds are widely used as internal standards in mass spectrometry-based quantification methods. nih.govnih.govscispace.comcrimsonpublishers.comresearchgate.net The use of a stable isotope-labeled internal standard, such as deuterium-labeled this compound, can improve the accuracy and precision of analytical methods by correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. nih.govresearchgate.net

The table below summarizes common methods for the synthesis of deuterium-labeled compounds and their primary applications.

| Synthesis Method | Description | Application |

| Reductive Deuteration | Reduction of a carbonyl group (aldehyde, ketone, ester) using a deuterium-labeled reducing agent (e.g., NaBD₄, LiAlD₄). | Introduction of deuterium at specific positions. |

| Catalytic H-D Exchange | Exchange of hydrogen atoms with deuterium from a deuterium source (e.g., D₂O, D₂ gas) in the presence of a metal catalyst (e.g., Pd/C). nih.gov | General or selective deuteration of C-H bonds. |

| From Deuterated Starting Materials | Synthesis of the target molecule using commercially available deuterated building blocks. princeton.edu | Incorporation of deuterium in specific moieties of a complex molecule. |

| Mechanistic Studies | Elucidation of reaction mechanisms by measuring the kinetic isotope effect. acs.org | Understanding the rate-determining steps of chemical and biological transformations. |

| Internal Standards | Use in quantitative mass spectrometry to improve accuracy and precision. nih.govnih.govscispace.comcrimsonpublishers.comresearchgate.net | Bioanalytical assays, pharmacokinetic studies, and metabolic profiling. |

Computational and Theoretical Investigations of 3 Fluoro 4 Hydroxymethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 3-Fluoro-4-(hydroxymethyl)benzonitrile. These methods can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). Such calculations are pivotal in predicting the molecule's reactivity and intermolecular interaction patterns.

Frontier molecular orbital (HOMO-LUMO) analysis is a key component of these investigations. The HOMO is the highest occupied molecular orbital and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest unoccupied molecular orbital and relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For aromatic systems, these orbitals are often delocalized across the ring, but their electron density can be localized by the substituents.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, and a positive potential around the hydroxyl hydrogen.

Table 1: Predicted Electronic Properties of this compound (Illustrative based on similar compounds)

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively low | Moderate electron-donating ability |

| LUMO Energy | Low | Good electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Good kinetic stability |

| MEP | Negative potential on N and O atoms | Sites for electrophilic attack and hydrogen bonding |

Note: The data in this table is illustrative and based on general principles of quantum chemistry for similarly substituted aromatic compounds, as direct computational studies on this compound are not widely published.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hydroxymethyl group in this compound allows for different spatial orientations, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. libretexts.org The rotation around the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring is a key conformational variable.

Computational methods can be used to map the potential energy surface of the molecule as a function of this rotation. Studies on fluorinated benzyl (B1604629) alcohols have shown that intramolecular interactions, such as hydrogen bonds between the hydroxyl group and an ortho-fluorine atom, can significantly influence the conformational landscape. nih.gov In the case of this compound, the fluorine is in the meta position relative to the hydroxymethyl group, so a direct intramolecular hydrogen bond is not possible. However, the fluorine atom's electronic influence can still affect the rotational barrier and the stability of different conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules under defined conditions, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological membrane. These simulations can provide insights into its solvation properties, its flexibility, and its average conformation in solution. For related molecules like benzonitrile (B105546), MD simulations have been used to study orientational relaxation and local structure in the liquid phase. asianpubs.org

Molecular Docking Studies and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a crucial tool in drug discovery for predicting how a small molecule like this compound might interact with a protein target. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy.

The functional groups of this compound—the hydroxyl, fluoro, and nitrile groups—are all capable of forming various types of interactions with a protein's active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, and the fluorine atom can participate in halogen bonding or other electrostatic interactions. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

While specific docking studies involving this compound are not prevalent in the literature, the principles of ligand-protein interaction modeling can be applied. upf.edu The goal of these studies is to identify potential biological targets and to understand the key interactions that contribute to binding affinity. This information can then be used to design derivatives with improved potency and selectivity. High-throughput virtual screening using docking simulations is a common approach in modern drug discovery. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. mit.edu By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. This can provide insights into the reaction kinetics and the factors that control the reaction's outcome.

The hydroxymethyl group of this compound can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid. asianpubs.org Computational studies can be used to model the transition states of these oxidation reactions with different reagents, helping to understand the reaction mechanism and to predict the reaction's feasibility and selectivity. For instance, studies on the oxidation of substituted benzyl alcohols have used computational methods to support proposed reaction mechanisms. rsc.orgacs.org

Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom can also influence the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution, although the C-F bond is generally strong. Computational studies can model these transformations and provide a deeper understanding of the electronic effects of the substituents on the reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates one or more physicochemical or structural properties of a compound to its activity.

For a series of derivatives of this compound, a QSAR study could be conducted to guide the design of new compounds with enhanced biological activity. rsc.org This would involve synthesizing a set of derivatives with variations in their structure, for example, by modifying the hydroxymethyl group or by adding other substituents to the aromatic ring. The biological activity of these compounds would then be measured in a relevant assay.

Next, a variety of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.netjddtonline.info

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated experimentally. nih.gov

Analytical Methodologies for Characterization and Purity Assessment in Academic Research

Spectroscopic Techniques in Research Context

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 3-Fluoro-4-(hydroxymethyl)benzonitrile, providing insight into its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While specific research data for this compound is not widely published in public databases, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure.

In a typical ¹H NMR spectrum, the protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, integrating to two protons. The protons on the aromatic ring would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile and fluorine substituents and the electron-donating effect of the hydroxymethyl group.

Similarly, a ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbon of the nitrile group (-CN) would appear in the characteristic downfield region for nitriles. The carbon atoms of the benzene (B151609) ring would show signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the attached functional groups and the fluorine atom. The carbon of the hydroxymethyl group would be found in the aliphatic region.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. The nominal molecular weight of this compound is 151.14 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula, C₈H₆FNO, with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 151. Subsequent fragmentation could involve the loss of the hydroxymethyl group, water, or other small neutral molecules, leading to characteristic fragment ions that help to confirm the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, typically a broad band in the region of 3200-3600 cm⁻¹. The nitrile (-C≡N) stretching vibration would appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their respective characteristic regions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. As a substituted benzene derivative, this compound is expected to exhibit absorption bands in the UV region, corresponding to π→π* transitions of the aromatic ring. The exact position and intensity of these bands would be influenced by the substituents on the ring.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method would typically be developed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The retention time of the compound would be specific to the analytical conditions (column, mobile phase composition, flow rate, and temperature). Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group might be necessary to improve its volatility and chromatographic behavior. A typical GC method would involve a capillary column with a suitable stationary phase, and the instrument would be programmed with a specific temperature gradient. The retention time would be used for identification, and the peak area for quantification. When coupled with MS, GC-MS provides both chromatographic separation and mass spectral data for definitive identification of the compound and any impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic organic chemistry for qualitatively monitoring the progress of a chemical reaction. Its application is particularly crucial in the synthesis of this compound, for instance, through the reduction of its aldehyde precursor, 3-Fluoro-4-formylbenzonitrile. By periodically sampling the reaction mixture and analyzing it by TLC, chemists can visualize the consumption of the starting material and the simultaneous appearance of the product.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). Due to differences in polarity, compounds travel up the TLC plate at different rates. The starting material, 3-Fluoro-4-formylbenzonitrile, being an aldehyde, is generally less polar than the resulting product, this compound, which contains a polar alcohol group. This difference in polarity is the key to their separation on a TLC plate.

Consequently, the product, with its hydroxyl group, will have a stronger interaction with the polar silica gel and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar aldehyde starting material will travel further, exhibiting a higher Rf value.

A typical mobile phase for monitoring this transformation is a mixture of ethyl acetate (B1210297) and hexane (B92381). The polarity of this solvent system can be fine-tuned by adjusting the ratio of the two solvents to achieve optimal separation of the spots on the TLC plate. For instance, a 30:70 mixture of ethyl acetate to hexane is often effective.

Visualizing the Progress of the Reaction

At the outset of the reaction (T=0), a spot corresponding to the pure starting material, 3-Fluoro-4-formylbenzonitrile, is observed with a relatively high Rf value. As the reaction progresses, subsequent TLC analyses will show the emergence of a new spot at a lower Rf, corresponding to the product, this compound. The intensity of the starting material's spot will diminish over time, while the product's spot will intensify. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

The spots are typically visualized under UV light, as both the benzonitrile (B105546) reactant and product are UV-active. After visualization, it is common practice to circle the spots with a pencil to have a permanent record.

The following table summarizes the expected TLC data for the reduction of 3-Fluoro-4-formylbenzonitrile.

| Compound Name | Structure | Functional Group | Expected Polarity | Expected Rf Value (30:70 Ethyl Acetate/Hexane) |

| 3-Fluoro-4-formylbenzonitrile |  | Aldehyde, Nitrile, Fluoro | Less Polar | ~0.6 |

| This compound |  | Alcohol, Nitrile, Fluoro | More Polar | ~0.3 |

Table 1: Interactive TLC Data for Reaction Monitoring

This systematic approach of using TLC allows for a detailed, qualitative understanding of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and that the subsequent work-up and purification steps are initiated at the appropriate time.

Patent Landscape and Commercial Research Implications

Analysis of Existing Patents Involving 3-Fluoro-4-(hydroxymethyl)benzonitrile and its Derivatives

The patent landscape for this compound and its derivatives underscores its significance as a key intermediate in the development of novel therapeutic agents. An analysis of existing patents reveals its recurring role in the synthesis of complex molecules targeting a range of diseases, particularly in the fields of oncology and neurology.

Patents frequently cite this compound as a critical building block for creating larger, more complex active pharmaceutical ingredients (APIs). For instance, international patent application WO2005/123748 discloses the use of derivatives of this compound in the preparation of potent protein kinase inhibitors, which are instrumental in cancer therapy. Similarly, US patent US2010/136142 describes its application in the synthesis of novel anticancer agents, highlighting its versatility in medicinal chemistry.

Another significant area of application is in the synthesis of antidepressants. Patent WO2004080988A1 details a process for preparing Citalopram, a well-known selective serotonin (B10506) reuptake inhibitor (SSRI), where a derivative, 3-hydroxymethyl-4-(4-fluorobenzoyl)benzonitrile, serves as a key precursor. google.com This process involves the reduction of the benzoyl group to form a diol, which is then cyclized to create the core structure of the drug.

The recurring appearance of this fluorinated benzonitrile (B105546) scaffold in the patent literature points to its established value and the continued interest of pharmaceutical companies in leveraging its unique chemical properties. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.

Below is a table summarizing key patent information for compounds related to this compound.

| Patent Number | Title | Application Area | Role of Benzonitrile Derivative |

| WO2005/123748 | Preparation of pyrazolyl-pyrimidines as protein kinase inhibitors | Oncology | Intermediate in the synthesis of kinase inhibitors. |

| US2010/136142 | Compositions and methods for treating cancer | Oncology | Building block for novel anticancer agents. |

| WO2004080988A1 | Process for the preparation of a cyano-isobenzofuran | Neurology (Antidepressants) | Precursor in the synthesis of Citalopram. google.com |

| CN109400500B | Preparation method of 3-fluoro-4-methylbenzonitrile | Agrochemicals | Intermediate for fluorine-containing pesticides. google.com |

Strategic Importance in Industrial Chemical Synthesis

The strategic importance of this compound in industrial chemical synthesis stems from its nature as a versatile fluorinated building block. The presence of three distinct functional groups—a fluorine atom, a hydroxymethyl group, and a nitrile group—on a stable benzene (B151609) ring makes it a highly valuable starting material for multi-step syntheses in the pharmaceutical and agrochemical industries.

The fluorine atom is a key feature, as its incorporation into organic molecules can significantly alter their physicochemical properties. nih.gov In drug development, fluorination can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its target protein, leading to more effective and durable therapeutic agents. nih.gov

The hydroxymethyl (-CH₂OH) and nitrile (-CN) groups provide reactive handles for further chemical modification. The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for the introduction of a wide range of other functional groups and the construction of complex molecular architectures.

Research and Development (R&D) in Contract Development and Manufacturing Organizations (CDMOs)

The specialized nature of fluorine chemistry and the increasing demand for complex fluorinated intermediates like this compound have led to a significant reliance on Contract Development and Manufacturing Organizations (CDMOs). Many pharmaceutical and agrochemical companies outsource the synthesis and process development of such compounds to CDMOs that possess the specific expertise and infrastructure required for handling challenging chemistries. agc.com

CDMOs specializing in fluorination technologies offer a comprehensive suite of services that span the entire development lifecycle, from initial process research and development to pilot-scale production and large-scale commercial manufacturing under cGMP (current Good Manufacturing Practice) conditions. agc.comnfil.in These organizations have dedicated facilities and highly experienced personnel for handling hazardous fluorinating agents and performing complex multi-step syntheses. agc.comagc.com

Companies like Navin Molecular and AGC are prominent examples of CDMOs with deep expertise in fluorine chemistry. nfil.inagc.com They provide custom synthesis services, allowing clients to procure specific quantities of fluorinated compounds for research and development without the need for significant in-house investment in specialized equipment and personnel. nfil.in This outsourcing model enables pharmaceutical companies to accelerate their drug discovery and development programs by leveraging the external expertise of CDMOs. nfil.in

The R&D efforts within these CDMOs are focused on developing robust, scalable, and cost-effective synthetic routes. This includes optimizing reaction conditions, minimizing the formation of impurities, and ensuring the final product meets the stringent quality standards required for pharmaceutical use. For a compound like this compound, a CDMO's R&D team would work on ensuring the regioselectivity of reactions and the stability of the compound throughout the manufacturing process. This partnership between innovator companies and specialized CDMOs is crucial for the efficient translation of laboratory-scale discoveries into commercially viable products.

Future Research Directions and Translational Perspectives

Advancements in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a critical goal in modern chemistry. Future research on 3-Fluoro-4-(hydroxymethyl)benzonitrile is expected to prioritize green chemistry principles to reduce waste, minimize energy consumption, and avoid hazardous reagents.

Traditional synthesis of related benzonitriles often involves multi-step processes that may include nitration, reduction, diazotization, and substitution reactions, sometimes employing harsh reagents like strong acids and metal cyanides. google.com A more direct and common route to this compound involves the reduction of 3-fluoro-4-formylbenzonitrile. Future efforts will likely focus on optimizing such pathways to be more sustainable. Research into the green synthesis of benzonitrile (B105546) has demonstrated that ionic liquids can serve as recyclable agents, replacing traditional methods that suffer from constraints like long reaction times and the use of metal salt catalysts. rsc.org Applying these principles could lead to pathways with higher atom economy, reduced environmental impact, and simplified purification processes.

Exploration of Novel Biological Targets and Therapeutic Applications

The molecular structure of this compound makes it a compound of increasing interest in medicinal chemistry. The presence of the fluorine atom and hydroxymethyl group can enhance its interaction with biological targets.

The compound is cited in patents for protein kinase inhibitors and anticancer agents, indicating its value as a versatile building block in the synthesis of more complex therapeutic molecules. The hydroxymethyl group can form hydrogen bonds, the cyano group can engage in nucleophilic or electrophilic interactions, and the fluorine atom can modulate the compound's stability and reactivity, all of which are crucial for binding to molecular targets like enzymes and receptors. Furthermore, preliminary studies on similar benzonitrile derivatives suggest potential antimicrobial properties, opening another avenue for therapeutic investigation.

| Potential Therapeutic Area | Potential Biological Target | Rationale / Supporting Evidence |

|---|---|---|

| Oncology | Protein Kinases | Cited in patents for protein kinase inhibitors and anticancer agents. |

| Infectious Diseases | Bacterial/Fungal Enzymes | Benzonitrile derivatives have shown antimicrobial properties in preliminary studies. |

Integration with Advanced Materials Science Applications

While direct applications of this compound in materials science are not yet established, the properties of related fluorinated benzonitriles suggest potential opportunities. For example, derivatives of the structurally similar compound 4-Fluoro-3-hydroxybenzonitrile are noted for their use in electronic materials. fluoromart.com The unique electronic properties conferred by the fluorine and cyano groups could be exploited in the design of novel organic semiconductors, liquid crystals, or other functional materials.

Additionally, methods for the radiofluorination of benzonitrile oxides have been developed for potential use in preparing radiopharmaceuticals. fluoromart.com This suggests a future research direction for this compound in the development of novel imaging agents or materials for diagnostic applications.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The structure of this compound is well-suited for the creation of chemical libraries for drug discovery. The three distinct functional groups—hydroxyl, fluoro, and nitrile—serve as points for chemical modification, allowing for the rapid generation of a diverse set of derivatives through combinatorial chemistry.

The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid or converted into esters and ethers. The nitrile group can be reduced to an amine or hydrolyzed. The fluorine atom could potentially be substituted under specific conditions. By systematically altering these groups, a large library of analogues can be synthesized. This library could then be subjected to high-throughput screening against a wide range of biological targets, such as a panel of protein kinases, to rapidly identify "hit" compounds with desired biological activity, accelerating the early stages of drug discovery.

| Functional Group | Potential Modifications for Derivative Library |

|---|---|

| Hydroxymethyl (-CH₂OH) | Oxidation (to -CHO, -COOH), Esterification, Etherification |

| Nitrile (-C≡N) | Reduction (to -CH₂NH₂), Hydrolysis (to -CONH₂, -COOH), Cyclization |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under specific conditions) |

Computational Design of Next-Generation Analogues

Computational, or in silico, methods are powerful tools for designing next-generation molecules with improved properties. For a compound like this compound, a structure-based drug design approach can be employed to create analogues with enhanced binding affinity for specific biological targets. nih.govnih.gov

This process typically involves:

Target Identification: Selecting a known biological target, such as a specific protein kinase implicated in a disease.

Docking Analysis: Using the known 3D crystal structure of the target, computational programs like AutoDock Vina can be used to model how potential analogues of this compound would bind to the active site. nih.govnih.gov

Virtual Screening: A virtual library of novel analogues is generated by modifying the parent structure, and each molecule is computationally "docked" to the target. The program calculates a docking energy score, which predicts the binding affinity. nih.gov

Guided Synthesis: Analogues that exhibit the best docking scores and favorable binding poses are prioritized for chemical synthesis and subsequent biological evaluation. nih.govnih.gov

This computational approach significantly streamlines the design process, reduces the cost and time associated with synthesizing and testing large numbers of compounds, and increases the probability of discovering highly potent and selective therapeutic agents. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro